2,5-Difluoro-4-chloropyrimidine

Process Chemistry Antifungal Intermediate Synthesis Regioselective Hydrolysis

2,5-Difluoro-4-chloropyrimidine (CAS 99429-06-8, MW 150.51 g/mol, C4HClF2N2) is a dihalogenated pyrimidine featuring a distinctive 2,5-difluoro-4-chloro substitution pattern. It is a liquid at ambient temperature with a reported boiling point of 145–146 °C (atmospheric pressure) and a predicted logP of approximately 1.41.

Molecular Formula C4HClF2N2
Molecular Weight 150.51 g/mol
Cat. No. B8608999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-chloropyrimidine
Molecular FormulaC4HClF2N2
Molecular Weight150.51 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)F)Cl)F
InChIInChI=1S/C4HClF2N2/c5-3-2(6)1-8-4(7)9-3/h1H
InChIKeyTXTSARUHOKOHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-4-chloropyrimidine: Procurement-Relevant Physicochemical Profile and Halogenated Pyrimidine Class Identity


2,5-Difluoro-4-chloropyrimidine (CAS 99429-06-8, MW 150.51 g/mol, C4HClF2N2) is a dihalogenated pyrimidine featuring a distinctive 2,5-difluoro-4-chloro substitution pattern. It is a liquid at ambient temperature with a reported boiling point of 145–146 °C (atmospheric pressure) and a predicted logP of approximately 1.41 [1]. Structurally, it belongs to the class of polyhalogenated pyrimidine scaffolds valued for sequential nucleophilic aromatic substitution (SNAr) reactions, where the differential reactivity of fluorine versus chlorine leaving groups enables programmed, site-selective functionalization [2]. Its primary documented industrial role is as a key intermediate in the patented synthesis of the antifungal agent 5-fluorocytosine (flucytosine) [3].

Why 2,5-Difluoro-4-chloropyrimidine Cannot Be Casually Swapped with 2,4-Dichloro-5-fluoropyrimidine or Other In-Class Analogs


Polyhalogenated pyrimidines are not interchangeable drop-in replacements. The precise halogen identity and ring position determine the hierarchy of leaving-group ability and the regiochemical outcome of sequential derivatizations. In 2,5-difluoro-4-chloropyrimidine, the 2-fluoro substituent is activated by the ortho ring-nitrogen for selective hydrolysis, while the 4-chloro group remains available for subsequent amination or cross-coupling, enabling a programmable two-step sequence to 5-fluorocytosine in 88–93% overall yield [1]. In contrast, the widely used 2,4-dichloro-5-fluoropyrimidine presents two chlorine sites (C-2 and C-4) with competing reactivity, often requiring careful temperature control or chromatographic separation of regioisomers during SNAr processes . The presence of two fluorine atoms in the target compound also imparts distinct electronic effects: ortho-fluorine provides a rate-accelerating ion–dipole interaction during nucleophilic attack that is absent in all-chloro or mixed chloro-bromo analogs [2]. Substituting an analog with different halogen stoichiometry or regiochemistry therefore risks altered reaction kinetics, regioselectivity erosion, and unacceptable impurity profiles in regulated pharmaceutical intermediate production.

Quantitative Differentiation Evidence for 2,5-Difluoro-4-chloropyrimidine vs. Closest Analogs


5-Fluorocytosine Synthesis Yield: 2,5-Difluoro-4-chloropyrimidine vs. 2,4-Dichloro-5-fluoropyrimidine-Based Routes

2,5-Difluoro-4-chloropyrimidine enables a concise two-stage synthesis of 5-fluorocytosine via selective acid-catalyzed hydrolysis of the 2-fluoro group (generating 2-hydroxy-4-chloro-5-fluoropyrimidine) followed by ammonia displacement of the 4-chloro substituent, achieving a combined yield of 88–93% across both steps [1]. The alternative industrial route using 2,4-dichloro-5-fluoropyrimidine requires sequential amination at C-4 then C-2, with reported overall yields for the two-step process typically lower due to competing di-substitution and the need for intermediate purification [2]. In one patent example, direct conversion of 2,5-difluoro-4-chloropyrimidine (15.05 g, 0.1 mol) with aqueous HCl followed by ammonia treatment produced 11.5 g of flucytosine (98.1% yield for the second step alone) [3].

Process Chemistry Antifungal Intermediate Synthesis Regioselective Hydrolysis

Regioselective Hydrolysis: 2-Fluoro vs. 4-Chloro Leaving-Group Hierarchy in 2,5-Difluoro-4-chloropyrimidine

Under acidic aqueous conditions (37% HCl, 50 °C), 2,5-difluoro-4-chloropyrimidine undergoes exclusive hydrolysis at the C-2 fluorine position, leaving the C-4 chlorine intact. This contrasts with the behavior of 2,4-dichloro-5-fluoropyrimidine, where the C-4 chlorine is generally more reactive toward nucleophiles than the C-2 chlorine, but the selectivity is highly nucleophile-dependent and often incomplete without careful temperature control [1]. The activating effect of ortho-fluorine in pyrimidine systems, quantified by Chambers et al., demonstrates that ortho-fluorine accelerates SNAr by approximately one order of magnitude relative to meta-fluorine through ion–dipole stabilization of the Meisenheimer intermediate [2]. In the context of 2,5-difluoro-4-chloropyrimidine, this ortho-activation of the 2-fluoro group (adjacent to N-1 and N-3) enables clean kinetic differentiation from the 4-chloro site, a selectivity window not available in dichloro analogs.

Nucleophilic Aromatic Substitution Fluorine Effect Regioselectivity

Scaffold Regioselectivity in Sequential SNAr: 2,5-Difluoro-4-chloropyrimidine vs. 5-Chloro-2,4,6-trifluoropyrimidine

Parks et al. (2008) demonstrated that 5-chloro-2,4,6-trifluoropyrimidine—a close perhalogenated analog—is not an ideal scaffold for sequential SNAr because mixtures of 2- and 4-substituted regioisomers are formed with nitrogen nucleophiles, necessitating chromatographic separation before further functionalization [1]. In contrast, 2,5-difluoro-4-chloropyrimidine possesses only one chlorine leaving group (at C-4) and one activated fluorine (at C-2), reducing the number of competing reactive sites from three to effectively two with well-differentiated reactivity. This scaffold design was exploited in the synthesis of 5-fluorouracil via 4,6-dichloro-2,5-difluoropyrimidine and 4-chloro-2,5-difluoropyrimidine, where selective chlorine/fluorine exchange and hydrogenolysis steps proceed without regioisomeric interference [2].

Parallel Synthesis Pyrimidine Scaffold Regioselective Functionalization

Selective Hydrogenolysis: C-4 Chlorine Removal in the Presence of C-2 and C-5 Fluorine

The patent literature explicitly demonstrates that 2,5-difluoro-4-chloropyrimidine can be synthesized via selective hydrogenolysis of 2,5-difluoro-4,6-dichloropyrimidine, wherein the C-4 chlorine is removed in the presence of C-2 and C-5 fluorine substituents without aromatic ring reduction [1]. The hydrogenation is conducted in ethyl acetate with triethylamine as HCl acceptor and 5% Pd/C catalyst at 30 °C, yielding 2,5-difluoro-4-chloropyrimidine in 70.5% yield with 94.7% purity (by GC) [2]. This selectivity depends on the greater bond strength of C–F (≈130 kcal/mol) vs. C–Cl (≈95 kcal/mol) in aromatic systems, a differential not exploitable when both leaving groups are chlorine. The analogous hydrogenolysis of 2,4,5,6-tetrachloropyrimidine proceeds non-selectively, producing mixtures of partially dechlorinated products that require fractional distillation [3].

Catalytic Hydrogenation Selective Dechlorination Process Chemistry

Physicochemical Differentiation: LogP, Boiling Point, and Density vs. 2,4-Dichloro-5-fluoropyrimidine

2,5-Difluoro-4-chloropyrimidine is a liquid at room temperature (bp 145–146 °C at atmospheric pressure) with a predicted logP of 1.41 and molecular weight of 150.51 g/mol [1]. Its closest commercial analog, 2,4-dichloro-5-fluoropyrimidine, is a low-melting solid (mp 37–41 °C, bp 80 °C at 16 mmHg / ~223 °C at 760 mmHg), with a higher predicted logP of 1.92, higher density (1.605 vs. ~1.40 g/cm³ predicted), and higher molecular weight (166.97 g/mol) . The liquid physical state of the target compound eliminates the need for melt-handling or pre-dissolution that the solid comparator requires in continuous flow processes. The lower logP (Δ ≈ 0.5) indicates reduced lipophilicity, which can be advantageous when the intermediate is carried forward into aqueous reaction sequences without phase-transfer complications .

Physicochemical Properties Purification Formulation Compatibility

Evidence-Backed Application Scenarios Where 2,5-Difluoro-4-chloropyrimidine Delivers Verifiable Advantage


GMP-Compliant Production of 5-Fluorocytosine (Flucytosine) API Intermediate

The 2,5-difluoro-4-chloropyrimidine → 2-hydroxy-4-chloro-5-fluoropyrimidine → 5-fluorocytosine sequence is established in the Bayer patent literature with validated yields of 88–93% overall [1]. The regiospecific hydrolysis at C-2 fluorine avoids the formation of the regioisomeric 4-hydroxy impurity that plagues the 2,4-dichloro-5-fluoropyrimidine route, reducing the purification burden for an API intermediate that must meet stringent pharmacopoeial purity specifications. Procurement of this specific intermediate is justified when the end goal is flucytosine meeting USP/EP monographs with minimal recrystallization steps.

Medicinal Chemistry Library Synthesis Requiring Iterative, Regioselective Pyrimidine Derivatization

For SAR programs involving 2,4,5-trisubstituted pyrimidines, 2,5-difluoro-4-chloropyrimidine provides a scaffold with two orthogonal reactive sites (C-4 chlorine for SNAr or cross-coupling; C-2 fluorine for hydrolysis or further SNAr after activation) and a non-reactive C-5 fluorine that can serve as a metabolically stable bioisostere or be replaced via hydrogenolysis. This contrasts with 5-chloro-2,4,6-trifluoropyrimidine, which produces inseparable regioisomeric mixtures at the first SNAr step [2]. The target scaffold is therefore preferred for parallel synthesis where intermediate purification is rate-limiting.

Continuous-Flow Manufacturing of Fluorinated Pyrimidine Building Blocks

The liquid physical state and moderate boiling point (145–146 °C) of 2,5-difluoro-4-chloropyrimidine make it amenable to continuous-flow hydrogenation and SNAr protocols without the solids-handling challenges associated with 2,4-dichloro-5-fluoropyrimidine (mp 37–41 °C). The selective hydrogenolysis of its precursor (2,5-difluoro-4,6-dichloropyrimidine) proceeds cleanly at 30 °C with Pd/C, avoiding the non-selective dechlorination that complicates flow processing of perchlorinated pyrimidine substrates [3].

Synthesis of 5-Fluorouracil via a Non-Cytosine Route

Klauke et al. demonstrated that 4-chloro-2,5-difluoropyrimidine (synonymous with the target compound) is a key intermediate in an alternative synthesis of 5-fluorouracil from tetrafluoropyrimidine, proceeding through 4,6-dichloro-2,5-difluoropyrimidine followed by selective hydrogenolysis and hydrolysis [4]. This route circumvents the traditional Balz–Schiemann chemistry used for 5-fluorouracil production, offering a potentially safer and more scalable procurement pathway for research groups and CDMOs exploring non-cytosine-derived fluoropyrimidine manufacturing.

Quote Request

Request a Quote for 2,5-Difluoro-4-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.